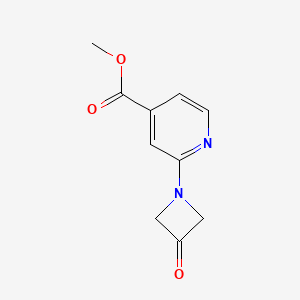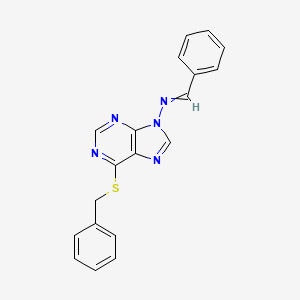
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring and a phenylmethanimine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines with formamide derivatives.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the purine ring.
Formation of the Phenylmethanimine Moiety: The final step involves the condensation of the purine derivative with benzaldehyde under acidic or basic conditions to form the phenylmethanimine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
科学研究应用
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the phenylmethanimine moiety can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
相似化合物的比较
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other purine derivatives.
属性
CAS 编号 |
37154-79-3 |
|---|---|
分子式 |
C19H15N5S |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C19H15N5S/c1-3-7-15(8-4-1)11-23-24-14-22-17-18(24)20-13-21-19(17)25-12-16-9-5-2-6-10-16/h1-11,13-14H,12H2 |
InChI 键 |
AHLSEMZHEDVXFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




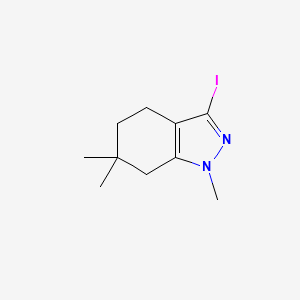

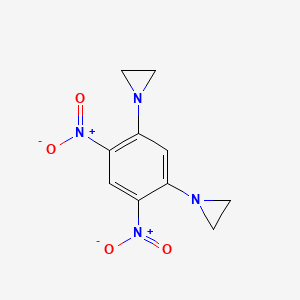


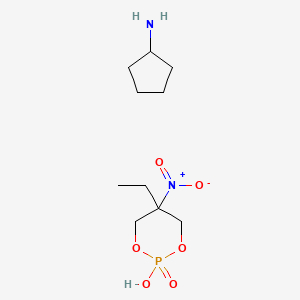
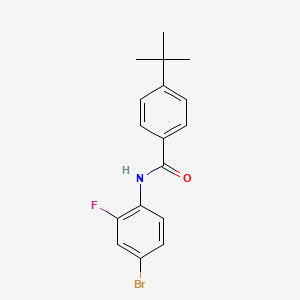
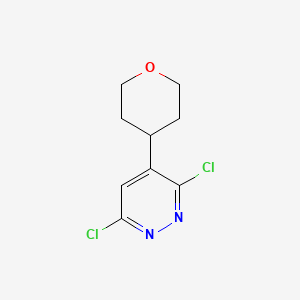

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
